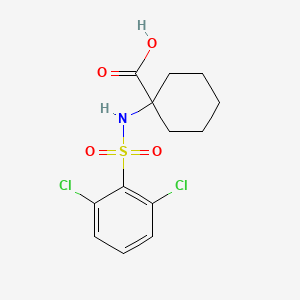

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Description

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative functionalized with a 2,6-dichlorophenyl sulfonamido group.

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4S/c14-9-5-4-6-10(15)11(9)21(19,20)16-13(12(17)18)7-2-1-3-8-13/h4-6,16H,1-3,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUZGHWSDNRONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclohexane Ring Formation

- Starting materials: 3-sulfolene and fumaric acid are commonly used as precursors.

- Step 1: Treatment of 3-sulfolene with fumaric acid under pressure yields cyclohex-4-ene-1,2-dicarboxylic acid.

- Step 2: Catalytic hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid using Raney nickel in methanol converts the double bond to yield racemic cyclohexane-1,2-dicarboxylic acid.

Resolution to Obtain Enantiomerically Pure Cyclohexane-1-carboxylic Acid

- Racemic cyclohexane-1,2-dicarboxylic acid undergoes resolution with R-1-phenylethylamine in ethanol to form diastereomeric salts.

- The salt is then broken under strong basic conditions (e.g., aqueous sodium hydroxide) to separate the desired trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid.

- The resolving agent (R-1-phenylethylamine) is recovered from the organic phase (chloroform extraction) and reused, enhancing commercial viability.

- The crude acid is purified by washing with hexane or cyclohexane to achieve >99% purity by HPLC.

| Step | Reaction | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | 3-sulfolene + fumaric acid → cyclohex-4-ene-1,2-dicarboxylic acid | Pressure, controlled temperature | Formation of cyclohexene dicarboxylic acid | Efficient ring formation |

| 2 | Hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid | Raney nickel, methanol, H2 gas | Racemic cyclohexane-1,2-dicarboxylic acid | High conversion, economical catalyst |

| 3 | Resolution with R-1-phenylethylamine | Ethanol solvent, salt formation | Diastereomeric salt | Enables enantiomeric separation |

| 4 | Salt breaking and acid recovery | Aqueous NaOH, chloroform extraction | Trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid | >99% purity, amine recovery |

This process is highlighted in patent WO2014102808A1, which emphasizes its commercial viability due to amine recovery and high purity yields.

Introduction of the 2,6-Dichlorophenylsulfonamido Group

While specific detailed protocols for the sulfonamido substitution on cyclohexane-1-carboxylic acid are less frequently disclosed in patents, the general approach involves:

- Activation of the carboxylic acid group (e.g., conversion to acid chloride using thionyl chloride or oxalyl chloride).

- Reaction with 2,6-dichlorophenylsulfonamide or its derivatives under controlled conditions to form the sulfonamido linkage.

- Use of base (e.g., triethylamine) to neutralize HCl formed during amidation.

- Purification by crystallization or chromatography to isolate the target compound.

The sulfonamide formation is a well-established reaction in medicinal chemistry, often optimized for yield and purity depending on the scale.

Alternative Hydrogenation and Solvent Systems

Patent WO2015102893A1 describes advanced hydrogenation processes relevant to cyclohexane carboxylic acid derivatives, which may be adapted to this synthesis:

- Use of rhodium or ruthenium catalysts supported on solids for hydrogenation of benzenecarboxylic acids to cyclohexanecarboxylic acids.

- Employment of tertiary cyclic amide solvents (e.g., N,N-dimethylacetamide) to enhance catalyst activity and selectivity.

- Two-step hydrogenation processes to convert aromatic rings to cyclohexane rings and further reduce carboxylic acid groups to hydroxymethyl derivatives if needed.

- Continuous or batch reactors with controlled temperature, pressure, and solvent recycling improve process efficiency.

These methods provide flexibility in scaling and purity control, potentially applicable to intermediates in the target compound’s synthesis.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Outcome | Purity & Yield Notes |

|---|---|---|---|---|

| Cyclohexene ring synthesis | 3-sulfolene, fumaric acid | Pressure, controlled temp | Cyclohex-4-ene-1,2-dicarboxylic acid | High yield, scalable |

| Hydrogenation | Raney nickel, methanol, H2 | Ambient to moderate pressure | Racemic cyclohexane-1,2-dicarboxylic acid | Economical, high conversion |

| Resolution | R-1-phenylethylamine, ethanol | Salt formation and breaking | Enantiomerically pure acid | >99% HPLC purity, amine recovery |

| Sulfonamide formation | Acid chloride intermediate, 2,6-dichlorophenylsulfonamide | Amidation, base neutralization | Target sulfonamido acid | Requires purification, high specificity |

| Advanced hydrogenation (optional) | Rh or Ru catalysts, tertiary cyclic amide solvents | Batch or continuous reactors | Enhanced selectivity and solvent reuse | Industrial scale potential |

Research Findings and Industrial Considerations

- Recovery and reuse of resolving agents like R-1-phenylethylamine significantly reduce costs and waste, making the process industrially viable.

- Use of Raney nickel and methanol is cost-effective for hydrogenation steps, with good scalability.

- Advanced catalytic hydrogenation using rhodium or ruthenium catalysts in cyclic amide solvents can improve selectivity and reduce solvent waste.

- Purity above 99% by HPLC is achievable with careful control of resolution, salt breaking, and washing steps.

- The sulfonamide coupling step requires careful control of reaction conditions to avoid side reactions and ensure high yield.

Chemical Reactions Analysis

Types of Reactions: 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug compounds.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Biological Research

The compound is also utilized in various biological assays to understand its mechanism of action and efficacy.

- Cell Viability Assays : Studies have employed this compound to assess its impact on cell viability in cancer cell lines. Results indicate potential cytotoxic effects, warranting further investigation into its use as a chemotherapeutic agent .

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways, contributing to the development of targeted therapies .

Case Studies

Mechanism of Action

The mechanism by which 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid exerts its effects involves the inhibition of bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division. The compound targets the enzyme dihydropteroate synthase, leading to the disruption of bacterial metabolism and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Dichlorophenyl and Sulfonamido Groups

The 2,6-dichlorophenyl group is a common motif in bioactive molecules, often influencing receptor binding and metabolic stability. For example:

- RWJ56110: A compound featuring a 2,6-dichlorophenylmethyl group linked to an indole-sulfonamide structure, noted for its role as a thrombin receptor antagonist .

- 1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic Acid : A cyclopropane analog with a dichlorophenyl group, highlighting the impact of ring size on steric and electronic properties .

Key Differences :

- The sulfonamido linker in the target compound differs from ester or amide linkages in analogs, which could alter hydrogen-bonding capacity and metabolic stability .

Carboxylic Acid Derivatives

Carboxylic acid functionalities are critical for interactions with biological targets. Comparisons include:

- 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic Acid (CAS 36263-56-6) : Substitution of the dichlorophenyl group with a methoxy group reduces electronegativity and increases hydrophilicity .

- 1-Amino-1-cyclohexanecarboxylic Acid (CAS 2756-85-6): Replacing the sulfonamido group with an amino group introduces basicity, affecting pH-dependent solubility and ionic interactions .

Table 1: Physicochemical Properties of Selected Analogs

*LogP estimated via fragment-based methods.

Research Findings and Limitations

- Bioactivity Gaps: No direct pharmacological data for the target compound are available in the evidence.

- Safety and Handling : While safety data for the target compound are absent, analogs with dichlorophenyl groups (e.g., 2,4-dichlorophenyl derivatives) often require precautions due to toxicity risks .

Biological Activity

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid, with the CAS number 885268-92-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a cyclohexane core substituted with a sulfonamide group and a dichlorophenyl moiety, which may influence its pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer effects, supported by research findings and case studies.

- Molecular Formula : C₁₃H₁₅Cl₂N₀₄S

- Molecular Weight : 352.23 g/mol

- Purity : ≥ 98%

- Storage Conditions : Stable at 20°C for up to two years

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide compounds, including derivatives similar to this compound. The results highlighted:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | TBD | TBD |

The MIC values suggest potential effectiveness against common pathogens, warranting further investigation into its use as an antibacterial agent.

Antitumor Activity

Recent studies have focused on the antitumor properties of sulfonamide derivatives. The structural features of these compounds play a significant role in their ability to inhibit tumor cell proliferation.

The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

Research Findings

A notable study investigated the anticancer activity of various sulfonamide compounds, revealing that those with electron-withdrawing groups (like chlorine) exhibited enhanced cytotoxicity:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Compound C | 1.61 ± 0.12 | A-431 (skin cancer) |

| Compound D | 1.98 ± 0.15 | Jurkat (leukemia) |

| This compound | TBD | TBD |

The data suggests that the presence of the dichlorophenyl group may contribute to increased potency against specific cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. For this compound:

- Dichlorophenyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.

- Sulfonamide Moiety : Essential for antimicrobial activity due to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Q & A

Q. Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C). Solubility improves at pH >8 due to deprotonation of the carboxylic acid group.

- Stability : Stable at room temperature in dry, dark conditions. Degrades under prolonged UV exposure or acidic/basic hydrolysis (e.g., sulfonamide bond cleavage at pH <2 or >10). Store at 2–8°C under inert gas .

Advanced: How do stereochemical variations in the cyclohexane ring affect biological activity?

Methodological Answer :

Stereochemistry influences receptor binding. For example:

- Cis vs. trans isomers : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Computational docking (e.g., AutoDock Vina) predicts cis-configurations may enhance binding to hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2), based on structural analogs (e.g., Diclofenac ).

- Crystallography : Single-crystal X-ray diffraction of derivatives (e.g., 4,4-difluorocyclohexane analogs ) reveals chair conformations stabilize interactions with target proteins.

Advanced: What analytical methods resolve contradictions in reported melting points?

Methodological Answer :

Discrepancies in mp (e.g., 225°C vs. 153–155°C in related compounds ) arise from polymorphism or impurities. Mitigate via:

- DSC/TGA : Differentiate polymorphs (e.g., endothermic peaks at 220–230°C vs. broader transitions).

- PXRD : Compare diffraction patterns to confirm crystalline phase consistency.

- Purification : Repetitive recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure forms .

Advanced: How can computational modeling guide SAR studies for sulfonamide derivatives?

Q. Methodological Answer :

- QSAR : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., 2,6-dichloro vs. 3-trifluoromethyl ) with bioactivity.

- MD Simulations : Analyze stability of sulfonamide-enzyme complexes (e.g., 20 ns trajectories in GROMACS) to identify critical hydrogen bonds (e.g., between sulfonyl oxygen and Arg120 in COX-2 ).

- ADMET Prediction : Tools like SwissADME predict improved blood-brain barrier penetration for halogenated analogs due to increased lipophilicity.

Advanced: What safety protocols are critical for handling this compound?

Q. Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (per SDS guidelines ).

- Waste Disposal : Neutralize carboxylic acid with 10% NaOH before incineration.

Advanced: How does the electronic nature of substituents impact sulfonamide reactivity?

Q. Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl, CF) : Enhance sulfonamide acidity (pKa ~4–5 vs. ~10 for unsubstituted analogs) due to resonance stabilization. This increases nucleophilicity in coupling reactions .

- Hammett Studies : σ values correlate with reaction rates (e.g., 2,6-dichloro substituents, σ = +0.78, accelerate sulfonamidation vs. methoxy groups ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.